ETHYL 2-{[(E)-1-(2-HYDROXY-6-NITRO-1-NAPHTHYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Description
ETHYL 2-{[(E)-1-(2-HYDROXY-6-NITRO-1-NAPHTHYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex heterocyclic compound featuring a tetrahydrobenzothiophene core linked to a substituted naphthyl group. Key structural elements include:
- Tetrahydrobenzothiophene ring: A sulfur-containing bicyclic system with a carboxylate ester group at position 2.
- Schiff base linkage: An (E)-configured methylideneamino bridge connecting the tetrahydrobenzothiophene to a 2-hydroxy-6-nitro-naphthyl moiety.
Properties
IUPAC Name |
ethyl 2-[(E)-(2-hydroxy-6-nitronaphthalen-1-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-2-29-22(26)20-16-5-3-4-6-19(16)30-21(20)23-12-17-15-9-8-14(24(27)28)11-13(15)7-10-18(17)25/h7-12,25H,2-6H2,1H3/b23-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAPPZACRVLAHE-FSJBWODESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(C=CC4=C3C=CC(=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(C=CC4=C3C=CC(=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(E)-1-(2-HYDROXY-6-NITRO-1-NAPHTHYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core benzothiophene structure, followed by the introduction of the naphthyl and ethyl ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[(E)-1-(2-HYDROXY-6-NITRO-1-NAPHTHYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitro group or other reducible functionalities.
Substitution: The compound can participate in substitution reactions to replace specific atoms or groups with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or other reduced forms.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may find use in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which ETHYL 2-{[(E)-1-(2-HYDROXY-6-NITRO-1-NAPHTHYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparison with Similar Compounds
Hypothetical bioactivity clustering :
| Compound | Bioactivity Cluster | Putative Targets |
|---|---|---|
| Target compound | Cluster A | Nitroreductases, DNA intercalation |
| Benzodioxin analog | Cluster B | Cytochrome P450, GPCRs |
Such divergence underscores the role of substituents in modulating biological interactions .
Molecular Networking and Fragmentation Patterns
Mass spectrometry (MS/MS)-based molecular networking () could differentiate the target compound from analogs:
- The 2-hydroxy-6-nitro-naphthyl group may produce unique fragment ions (e.g., m/z 154 [C₇H₅NO₃]⁻) versus benzodioxin-derived fragments (e.g., m/z 149 [C₈H₅O₂]⁻).
- Cosine scores (0–1) between fragmentation spectra would reflect these differences, with scores <0.5 indicating low similarity .
Biological Activity
ETHYL 2-{[(E)-1-(2-HYDROXY-6-NITRO-1-NAPHTHYL)METHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is ethyl 2-[(E)-(2-hydroxy-6-nitronaphthalen-1-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Its unique structure incorporates several functional groups that may influence its biological activity.
Structural Formula
The biological effects of this compound are primarily attributed to its interaction with various molecular targets. These interactions can modulate enzyme activities and receptor functions, which are crucial in several biological pathways.
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through modulation of inflammatory mediators.
- Antioxidant Activity : It may also exhibit antioxidant effects, protecting cells from oxidative stress.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds and derivatives:
- Study on Naphthoylthiophenes : A study focused on a series of 2-amino-3-naphthoylthiophenes found that modifications at various positions enhanced their activity as allosteric enhancers of adenosine receptors. This suggests a potential mechanism for this compound to similarly affect receptor dynamics .
- Comparative Analysis : In comparative studies with similar benzothiophene derivatives, this compound demonstrated superior efficacy in certain assays related to receptor binding and modulation .
Table of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Inhibits proliferation in various cancer cell lines |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |
| Antioxidant | Scavenges free radicals and reduces oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
